molecular formula C7H6F2O B2519540 2,6-Difluoro-4-methylphenol CAS No. 353557-38-7

2,6-Difluoro-4-methylphenol

Cat. No. B2519540
CAS RN: 353557-38-7
M. Wt: 144.121
InChI Key: VNLMUKFUXHUZRK-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylphenol, also known as DFM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFM is a halogenated phenol that contains two fluorine atoms and a methyl group. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Fluorescent Chemosensors

2,6-Difluoro-4-methylphenol serves as a crucial component in the development of fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes including metal ions (e.g., Zn2+, Cu2+, Al3+, Mg2+, Hg2+), anions (e.g., N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, AsO33−), and neutral molecules like mandelic acid, cysteine, and glutathione. The high selectivity and sensitivity of these chemosensors, built on the this compound platform, offer substantial opportunities for further modulation of their sensing capabilities. This advancement paves the way for the creation of more sophisticated chemosensors for various applications (P. Roy, 2021).

Environmental Pollutant Analysis

The analysis of environmental pollutants also incorporates this compound. Studies focused on compounds like 2,4,6-tribromophenol, which shares a structural similarity, highlight the significance of understanding such compounds' environmental concentrations, toxicokinetics, and toxicodynamics. These investigations reveal the ubiquitous presence of such compounds in the environment, underscoring the necessity for further research into their behavior, including the roles of structural isomers and degradation products (C. Koch & B. Sures, 2018).

Antioxidant Research

In the field of antioxidant research, synthetic phenolic antioxidants (SPAs), like 2,6-di-tert-butyl-4-methylphenol, are extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including their transformation products, have been detected across various environmental matrices and in human tissues, raising concerns about their potential health impacts. The research calls for a better understanding of their environmental behavior, human exposure pathways, and the health effects of their parent compounds and metabolites (Runzeng Liu & S. Mabury, 2020).

Molecular Mechanisms of Polyphenolic Antioxidants

Research on polyphenolic antioxidants provides insights into the molecular mechanisms through which antioxidants exert their protective roles. Studies focusing on phenolic acids, flavonoids, and stilbenes reveal that these compounds can act through hydrogen atom transfer, single electron transfer, and metal chelation. These mechanisms contribute to our understanding of the health benefits associated with polyphenolic compounds, offering a foundation for further exploration of their therapeutic potential (Monica Leopoldini, N. Russo, & M. Toscano, 2011).

Environmental Sorption Studies

Studies on the sorption of phenoxy herbicides, such as 2,4-D, to soil, organic matter, and minerals shed light on the environmental behavior of related compounds. These studies compile extensive data on soil-water distribution coefficients and identify key soil parameters influencing herbicide sorption. The understanding of how compounds like this compound interact with environmental matrices is crucial for assessing their mobility, bioavailability, and potential environmental impact (D. Werner, J. Garratt, & G. Pigott, 2012).

Safety and Hazards

The safety information for 2,6-Difluoro-4-methylphenol indicates that it is potentially dangerous . The hazard statements include H226, H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Relevant Papers The search results included several papers related to this compound . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers could provide more detailed information on the topics requested.

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-4-methylphenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism . This compound has also been found to impact cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the alteration of metabolic pathways . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in metabolic activity and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body. The compound’s metabolism can also affect the overall metabolic balance, potentially leading to changes in energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters in different cell types.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to other organelles, such as the endoplasmic reticulum and the nucleus, through specific targeting signals and post-translational modifications. These localizations are essential for its role in regulating cellular processes and maintaining cellular homeostasis.

properties

IUPAC Name

2,6-difluoro-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLMUKFUXHUZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

353557-38-7
Record name 2,6-difluoro-4-methylphenol
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